N,N-diethylindoline-5-sulfonamide
Overview
Description
N,N-diethylindoline-5-sulfonamide: is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly for its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones under acidic conditions to form indoles.
Transition Metal-Catalyzed Cyclization: This method uses alkynes and nitrogen sources as substrates in cyclization reactions catalyzed by metals.
Industrial Production Methods: The industrial production of N,N-diethylindoline-5-sulfonamide typically involves the condensation of sulfonyl chlorides with amines. This method is preferred due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethylindoline-5-sulfonamide can undergo oxidation reactions to form sulfonic acids.
Reduction: This compound can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N,N-diethylindoline-5-sulfonamide is used as a building block in the synthesis of more complex organic molecules .
Biology and Medicine: This compound exhibits antibacterial, antifungal, and anticancer properties, making it valuable in drug development .
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
N,N-diethylindoline-5-sulfonamide exerts its effects by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication . This inhibition occurs through the competitive binding to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into the folic acid pathway .
Comparison with Similar Compounds
- N,N-dimethylindoline-5-sulfonamide
- N,N-diethylbenzene-1-sulfonamide
- N,N-diethyl-4-methylbenzenesulfonamide
Uniqueness: N,N-diethylindoline-5-sulfonamide is unique due to its indoline core structure, which imparts specific biological activities not found in other sulfonamides .
Properties
IUPAC Name |
N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-3-14(4-2)17(15,16)11-5-6-12-10(9-11)7-8-13-12/h5-6,9,13H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAUEKPMNUEUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427711 | |
Record name | N,N-diethylindoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91908-29-1 | |
Record name | N,N-diethylindoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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